3-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid
Description
3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups, including a chlorobenzyl group, a hydroxyl group, a methyl group, a pyrimidinyl group, a sulfanyl group, an acetyl group, an amino group, and a nitrobenzoic acid moiety
Properties
Molecular Formula |
C21H17ClN4O6S |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
3-[[2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C21H17ClN4O6S/c1-11-16(8-12-4-2-3-5-17(12)22)19(28)25-21(23-11)33-10-18(27)24-14-6-13(20(29)30)7-15(9-14)26(31)32/h2-7,9H,8,10H2,1H3,(H,24,27)(H,29,30)(H,23,25,28) |
InChI Key |
JBHSQJWDXDKGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with 4-hydroxy-6-methyl-2-pyrimidinethiol in the presence of a base such as sodium hydroxide to form the 5-(2-chlorobenzyl)-4-hydroxy-6-methyl-2-pyrimidinyl sulfide.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Amination: The acetylated intermediate undergoes amination with 3-amino-5-nitrobenzoic acid under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-{[5-(2-BROMOBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID
- 3-[(2-{[5-(2-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID
Uniqueness
3-[(2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its bromobenzyl or fluorobenzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
